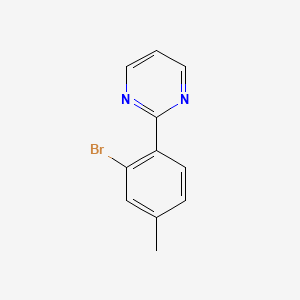

2-(2-Bromo-4-methylphenyl)pyrimidine

Vue d'ensemble

Description

2-(2-Bromo-4-methylphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromo-4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydride, and a polar solvent, such as dimethylformamide.

Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines yield aminopyrimidine derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific compound 2-(2-Bromo-4-methylphenyl)pyrimidine has been investigated for its potential to induce apoptosis in leukemia cells, showcasing its role as a cytotoxic agent .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. This versatility makes it a valuable building block in drug discovery programs aimed at developing new therapeutic agents .

Agrochemical Applications

Herbicides and Pesticides

Pyrimidine derivatives are commonly utilized in the development of agrochemicals, including herbicides and pesticides. The presence of the bromo and methyl groups in this compound enhances its reactivity and selectivity, making it suitable for creating compounds that target specific biological pathways in pests or weeds .

Fungicides

Research indicates that certain pyrimidine compounds possess fungicidal properties. The bromination at the 2-position can improve the efficacy of these compounds against various fungal pathogens, making them candidates for further development as agricultural fungicides .

Material Science Applications

Liquid Crystals

Pyrimidine derivatives have been explored for their applications in liquid crystal technology due to their unique electronic properties. The incorporation of this compound into liquid crystal formulations can enhance thermal stability and optical performance, which are critical for display technologies .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with bromo-substituted aromatic compounds. The synthetic route can be optimized to improve yields and reduce by-products, which is crucial for scaling up production for industrial applications.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Palladium-catalyzed cross-coupling | 85 | High efficiency with minimal side reactions |

| Direct bromination | 75 | Requires careful control of reaction conditions |

Case Studies

-

Cytotoxicity Studies

A study published in Toxicology and Applied Pharmacology investigated the effects of various pyrimidine derivatives on leukemia cells. The results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis through mechanisms involving tubulin disruption . -

Agrochemical Efficacy

Research conducted on pyrimidine-based herbicides showed that derivatives with bromo substitutions exhibited enhanced potency against specific weed species compared to their non-brominated counterparts. This highlights the importance of structural modifications in developing effective agrochemicals .

Mécanisme D'action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways involved in disease processes. The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-methylpyridine: Another brominated heterocycle with similar reactivity but different applications.

2-(4-Bromophenyl)pyrimidine: A structurally similar compound with a bromine atom on a different position of the phenyl ring.

Uniqueness

2-(2-Bromo-4-methylphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

2-(2-Bromo-4-methylphenyl)pyrimidine is a pyrimidine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10BrN

- Molecular Weight : 251.11 g/mol

- IUPAC Name : this compound

The presence of the bromine atom and the methyl group on the phenyl ring contributes to its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant anticancer activities. For instance, a series of pyrimidine derivatives were evaluated for their ability to inhibit the proliferation of cancer cell lines, particularly those associated with epidermal growth factor receptor (EGFR) mutations. One study highlighted that specific substitutions on the pyrimidine ring enhanced selectivity towards double mutant EGFR, leading to potent antitumor activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research has shown that similar compounds possess significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, compounds with halogen substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 2-Bromo-4-methylphenyl pyrimidine | Staphylococcus aureus | 0.004 |

| Escherichia coli | 0.005 | |

| Pseudomonas aeruginosa | 0.006 |

Anti-inflammatory Activity

Pyrimidines are also recognized for their anti-inflammatory properties. A study reported that certain pyrimidine derivatives could inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound. Research indicates that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For example, electron-donating groups at the para position of the phenyl ring have been associated with enhanced anticancer activity .

Case Studies

- Antiparasitic Activity : In a study focused on antiparasitic agents, compounds similar to this compound demonstrated effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The compounds were evaluated for their inhibitory effects on key metabolic enzymes, showing promising results in vitro .

- In Vivo Efficacy : Another investigation assessed the in vivo efficacy of pyrimidine derivatives in animal models of inflammation and cancer. The results indicated significant reductions in tumor size and inflammatory markers compared to control groups, suggesting potential therapeutic applications .

Propriétés

IUPAC Name |

2-(2-bromo-4-methylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-3-4-9(10(12)7-8)11-13-5-2-6-14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJPETBSNOGHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281354 | |

| Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956381-91-1 | |

| Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-(2-bromo-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.